molecular formula C16H18N2O5S B11114492 Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11114492
M. Wt: 350.4 g/mol
InChI Key: UNUPOXWSGKVXEO-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives.

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H18N2O5S/c1-5-23-15(20)13-9(2)17-16(24-13)18-14(19)10-6-11(21-3)8-12(7-10)22-4/h6-8H,5H2,1-4H3,(H,17,18,19)

InChI Key

UNUPOXWSGKVXEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities.

Biological Activity

Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles and their derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O5_{5}S
  • IUPAC Name : this compound

This structure features a thiazole ring, a carbonyl group attached to a dimethoxyphenyl moiety, and an ethyl ester functional group.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.

  • Antibacterial Activity : In vitro assays demonstrated that this compound showed potent activity against various bacterial strains. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antifungal Activity : The compound also displayed antifungal properties against common pathogens like Candida albicans and Aspergillus niger, with effective concentrations significantly lower than those of conventional antifungal agents.

Anti-inflammatory Activity

Thiazoles are recognized for their ability to inhibit cyclooxygenase (COX) enzymes. The compound has been shown to selectively inhibit COX-2 over COX-1:

Compound COX-1 Inhibition (IC50_{50}) COX-2 Inhibition (IC50_{50})
This compound>50 µM12 µM

This selectivity suggests potential use in treating inflammatory conditions with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Anticancer Activity

Research indicates that thiazole derivatives can induce apoptosis in cancer cells. Preliminary studies involving various cancer cell lines have shown that this compound can inhibit cell proliferation and induce cell cycle arrest.

  • Mechanism of Action : The anticancer activity is thought to be mediated through the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of the compound against drug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a marked decrease in inflammation markers and joint swelling compared to controls.

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